molecular formula C10H14N2 B189441 (1-Pyridin-4-yl)piperidine CAS No. 2767-90-0

(1-Pyridin-4-yl)piperidine

Cat. No. B189441
CAS RN: 2767-90-0
M. Wt: 162.23 g/mol
InChI Key: MTPBUCCXRGSDCR-UHFFFAOYSA-N
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Description

“(1-Pyridin-4-yl)piperidine” is a compound that belongs to the class of phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . It targets the protein serine/threonine-protein kinase B-raf .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Molecular Structure Analysis

The molecular structure of “(1-Pyridin-4-yl)piperidine” is characterized by a piperidine moiety as the fundamental part of the molecule . It is most likely a key structural element for dual H3/σ1 receptor affinities .


Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . A series of 2-amino-4-(1-piperidine) pyridine derivatives, for example, was designed as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor .

Scientific Research Applications

  • Medicinal Chemistry Applications : (1-Pyridin-4-yl)piperidine and its derivatives are significant in medicinal chemistry. They are used in the synthesis of various pharmaceutical compounds. For instance, 3-(Pyrrolidin-1-yl)piperidine, a related compound, is crucial in medicinal chemistry due to its rigid diamine structure (R. Smaliy et al., 2011). Additionally, (1-Pyridin-4-yl)piperidine derivatives have been investigated for their potential as corrosion inhibitors for iron, an application that combines chemistry and materials science (S. Kaya et al., 2016).

  • Synthesis of Key Intermediates : This compound plays a role in synthesizing key intermediates for other complex molecules. For example, 4-(4-Iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib, an anti-cancer drug, is derived from (1-Pyridin-4-yl)piperidine (Steven J. Fussell et al., 2012).

  • Corrosion Inhibition : Piperidine derivatives, including those related to (1-Pyridin-4-yl)piperidine, have been studied for their corrosion inhibition properties on metals like iron. These studies are crucial for applications in materials science and engineering (S. Kaya et al., 2016).

  • Diverse Chemical Synthesis : The compound is also used in the synthesis of various heterocyclic compounds and their derivatives, which have applications in different sectors of chemical industry and research. For instance, synthesis of various piperidine and pyridine derivatives has been reported, which are used in the development of drugs and other chemical products (N. V. Shevchuk et al., 2012).

  • Material Science Applications : In the field of materials science, (1-Pyridin-4-yl)piperidine derivatives are used in the development of new materials with specific properties, such as improved corrosion resistance and enhanced material strength.

Safety And Hazards

The safety data sheet for piperidine indicates that it is highly flammable and toxic if swallowed . It can cause severe skin burns and eye damage, and it is harmful to aquatic life .

Future Directions

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This review article sheds light on the most recent studies proving the importance of the piperidine nucleus in the field of drug discovery .

properties

IUPAC Name

4-piperidin-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-2-8-12(9-3-1)10-4-6-11-7-5-10/h4-7H,1-3,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTPBUCCXRGSDCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20182039
Record name 4-Piperidylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20182039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Pyridin-4-yl)piperidine

CAS RN

2767-90-0
Record name 4-Piperidinopyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2767-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Piperidylpyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002767900
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Piperidylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20182039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-piperidylpyridine
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.589
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To 28.1 parts of this 1-[2-(2-pyridyl)ethyl]-4-cyanopyridinium chloride hydrochloride in 150 parts water was added 24 parts of piperidine, and the resulting mixture stirred for 2.5 hours at ambient temperature. 300 parts of 40% sodium hydroxide was added, and the reaction heated to 100° C. for two hours, cooled, and the organic layer separated. Distillation of the organic layer gave 15 parts 4-piperidinopyridine and 10 parts 2-vinylpyridine which was subsequently recycled for use in preparing more pyridylethyl salts.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
M de Candia, F Fiorella, G Lopopolo… - Journal of Medicinal …, 2013 - ACS Publications
The design and synthesis of a new class of nonpeptide direct thrombin inhibitors, built on the structure of 1-(pyridin-4-yl)piperidine-4-carboxamide, are described. Starting from a …
Number of citations: 32 pubs.acs.org
AM Van Wijk, HAG Niederländer, AHG Siebum… - … of pharmaceutical and …, 2013 - Elsevier
A screening method for trace analysis of potentially genotoxic alkylating compounds has been developed using butyl 1-(pyridin-4-yl) piperidine 4-carboxylate (BPPC) as a new, …
Number of citations: 24 www.sciencedirect.com
R Purgatorio, N Gambacorta, M de Candia, M Catto… - Molecules, 2021 - mdpi.com
Recently, the direct thrombin (thr) inhibitor dabigatran has proven to be beneficial in animal models of Alzheimer’s disease (AD). Aiming at discovering novel multimodal agents …
Number of citations: 7 www.mdpi.com
Y Imaeda, T Miyawaki, H Sakamoto, F Itoh… - Bioorganic & medicinal …, 2008 - Elsevier
Factor Xa (FXa) is a trypsin-like serine protease involved in the coagulation cascade and has received great interest as a potential target for the development of new antithrombotic …
Number of citations: 18 www.sciencedirect.com
Y Shi, D Sitkoff, J Zhang, W Han, Z Hu, PD Stein… - Bioorganic & medicinal …, 2007 - Elsevier
The design and synthesis of a novel class of amino(methyl) pyrrolidine-based sulfonamides as potent and selective FXa inhibitors is reported. The amino(methyl) pyrrolidine scaffolds …
Number of citations: 13 www.sciencedirect.com
K Szczepańska, S Pockes, S Podlewska… - European Journal of …, 2021 - Elsevier
A series of 4-pyridylpiperazine derivatives with varying regulatory region substituents proved to be potent histamine H 3 receptor (H 3 R) ligands in the nanomolar concentration range. …
Number of citations: 12 www.sciencedirect.com
S Ji, H Gao, X Xia, F Zheng - RSC advances, 2019 - pubs.rsc.org
Benzyl halides, widely used as alkylation reagents in drug synthesis, are potential genotoxic impurities (PGTIs) required to be controlled at trace levels. However, the existing analytical …
Number of citations: 2 pubs.rsc.org
K Sagi, T Nakagawa, M Yamanashi… - Journal of medicinal …, 2003 - ACS Publications
An inhibitor of factor Xa (fXa), the m-substituted benzamidine AXC1578 (1a), was structurally modified with the aim of increasing its potency. In particular, pyruvic acid and propionic acid …
Number of citations: 23 pubs.acs.org
H Ueno, K Yokota, J Hoshi, K Yasue… - Journal of medicinal …, 2005 - ACS Publications
A series of novel 2,7-disubstituted tetrahydroisoquinoline derivatives were designed and synthesized. Among these derivatives, compounds 1 and 2 exhibited potent inhibitory activity …
Number of citations: 26 pubs.acs.org
LW He, WC Dai, NG Li - Molecules, 2015 - mdpi.com
Thrombotic disorders represent the major share of the various cardiovascular diseases, and significant progress has been made in the development of synthetic thrombin inhibitors as …
Number of citations: 12 www.mdpi.com

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